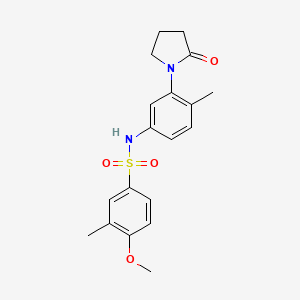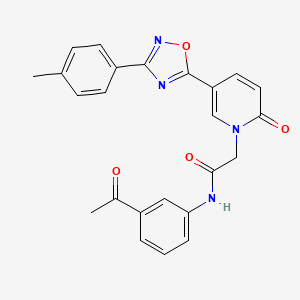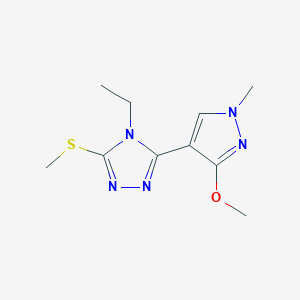
tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate, also known as TAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TAC is a cyclic amine that belongs to the class of azepanes. The compound has been found to exhibit a wide range of biological activities and has been extensively studied for its potential use in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis route for similar compounds, like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed for multikilogram production, demonstrating the compound's importance as a key intermediate in the synthesis of Rho–kinase inhibitors, which are crucial for treating glaucoma and other diseases (Gomi et al., 2012).
- N-tert-Butanesulfinyl imines, related to the compound , have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating the potential for creating a wide range of enantioenriched compounds (Ellman et al., 2002).
- Research on self-assembly directed by NH⋅⋅⋅O hydrogen bonding showcases the compound's relevance in developing new layered molecular arrays, offering insights into its potential applications in materials science (Armstrong et al., 2002).
Pharmacological Applications
- Synthesis studies of tetrahydro-[1H]-2-benzazepin-4-ones, related to the structural class of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate, have been conducted to explore their potential as muscarinic (M3) receptor antagonists, highlighting the compound's applicability in developing treatments for disorders related to the muscarinic receptors (Bradshaw et al., 2008).
Methodological Innovations
- The compound's derivatives have been utilized in asymmetric synthesis of protected 1,2-amino alcohols, underlining its significance in producing high-value chiral compounds (Tang et al., 2001).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(7-5-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNXYCTWDYUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)

![(4-Methylthiadiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685816.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)
![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)
![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)




